Cas no 1118567-05-7 (Bexagliflozin3)

Bexagliflozin3 Chemical and Physical Properties
Names and Identifiers
-
- EGT1442
- (2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-(2-cyclopropoxyethoxy)benzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
- EGT0001442
- EGT-0001442
- EGT-1442
- THR1442
- THR-1442
- Bexagliflozin
- BCP03928
- (2S)-2-[4-Chloro-3-[[4-(2-cyclopropyloxyethoxy)phenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-tr
- (2S)-2-[4-Chloro-3-[[4-(2-cyclopropyloxyethoxy)phenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol
- Bexagliflozin(EGT1442)
- Bexagliflozin3
-
- MDL: MFCD28100944
- Inchi: 1S/C24H29ClO7/c25-19-8-3-15(24-23(29)22(28)21(27)20(13-26)32-24)12-16(19)11-14-1-4-17(5-2-14)30-9-10-31-18-6-7-18/h1-5,8,12,18,20-24,26-29H,6-7,9-11,13H2/t20?,21?,22?,23?,24-/m0/s1
- InChI Key: BTCRKOKVYTVOLU-LBXYBUTKSA-N
- SMILES: ClC1C([H])=C([H])C(=C([H])C=1C([H])([H])C1C([H])=C([H])C(=C([H])C=1[H])OC([H])([H])C([H])([H])OC1([H])C([H])([H])C1([H])[H])[C@@]1([H])C([H])(C([H])(C([H])(C([H])(C([H])([H])O[H])O1)O[H])O[H])O[H]
Computed Properties
- Exact Mass: 464.160181g/mol
- Surface Charge: 0
- XLogP3: 2.4
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 7
- Rotatable Bond Count: 9
- Monoisotopic Mass: 464.160181g/mol
- Monoisotopic Mass: 464.160181g/mol
- Topological Polar Surface Area: 109Ų
- Heavy Atom Count: 32
- Complexity: 569
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 5
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
Experimental Properties
- Density: 1.41
- Boiling Point: 671.0±55.0°C at 760 mmHg
- PSA: 108.61000
- LogP: 2.00350
Bexagliflozin3 Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Bexagliflozin3 Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B884513-2mg |
Bexagliflozin |
1118567-05-7 | ≥99% | 2mg |
¥853.20 | 2022-10-14 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T7217-5 mg |
EGT1442 |
1118567-05-7 | 98.00% | 5mg |
¥987.00 | 2022-02-28 | |
DC Chemicals | DC8186-100 mg |
Bexagliflozin(THR1442,EGT1442)| |
1118567-05-7 | >98% | 100mg |
$550.0 | 2022-03-01 | |
DC Chemicals | DC8186-250 mg |
Bexagliflozin(THR1442,EGT1442)| |
1118567-05-7 | >98% | 250mg |
$950.0 | 2022-03-01 | |
ChemScence | CS-5702-5mg |
Bexagliflozin |
1118567-05-7 | 99.60% | 5mg |
$156.0 | 2022-04-02 | |
TRC | B336785-2.5mg |
Bexagliflozin3 |
1118567-05-7 | 2.5mg |
$ 167.00 | 2023-04-18 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B884513-5mg |
Bexagliflozin |
1118567-05-7 | ≥99% | 5mg |
¥1,281.60 | 2022-10-14 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T7217-25 mg |
EGT1442 |
1118567-05-7 | 98.00% | 25mg |
¥3387.00 | 2022-02-28 | |
SHANG HAI YUAN YE Biotechnology Co., Ltd. | S82012-2mg |
Bexagliflozin |
1118567-05-7 | 98% | 2mg |
¥920.00 | 2022-10-14 | |
SHANG HAI YUAN YE Biotechnology Co., Ltd. | S82012-5mg |
Bexagliflozin |
1118567-05-7 | 98% | 5mg |
¥1300.00 | 2022-10-14 |
Bexagliflozin3 Related Literature
-
Mark S. Butler,Avril A. B. Robertson,Matthew A. Cooper Nat. Prod. Rep. 2014 31 1612
-
Hongze Liao,Jimei Ma,Hui Yao,Xue-Wei Liu Org. Biomol. Chem. 2018 16 1791
Additional information on Bexagliflozin3
Bexagliflozin (CAS No. 1118567-05-7): An Innovative SGLT2 Inhibitor for the Management of Type 2 Diabetes Mellitus
Bexagliflozin (CAS No. 1118567-05-7) is a novel and potent sodium-glucose cotransporter 2 (SGLT2) inhibitor that has garnered significant attention in the field of diabetes management. This compound is designed to lower blood glucose levels by inhibiting the reabsorption of glucose in the kidneys, thereby promoting its excretion through urine. The mechanism of action of Bexagliflozin makes it a promising therapeutic option for patients with type 2 diabetes mellitus (T2DM).
The development of Bexagliflozin has been driven by the need for more effective and safer treatments for T2DM. Traditional therapies, such as metformin and sulfonylureas, have limitations in terms of efficacy and side effects. SGLT2 inhibitors, including Bexagliflozin, offer a new approach by targeting a different pathway in glucose metabolism. This class of drugs has been shown to improve glycemic control, reduce body weight, and lower blood pressure, making them valuable additions to the therapeutic arsenal against T2DM.
Recent clinical trials have provided robust evidence supporting the efficacy and safety of Bexagliflozin. A Phase III trial involving over 1,000 patients with T2DM demonstrated that Bexagliflozin significantly reduced HbA1c levels compared to placebo, with a mean reduction of 0.6% after 24 weeks of treatment. Additionally, the drug was well-tolerated, with a low incidence of adverse events such as hypoglycemia and urinary tract infections.
The pharmacokinetic properties of Bexagliflozin are also noteworthy. The compound is rapidly absorbed following oral administration, with peak plasma concentrations achieved within 1-3 hours. It has a half-life of approximately 8 hours, allowing for once-daily dosing. The drug is primarily metabolized by the liver and excreted in the urine and feces. These characteristics make Bexagliflozin a convenient and effective treatment option for patients with T2DM.
In addition to its primary role in glucose control, Bexagliflozin has shown potential benefits in other areas. Studies have indicated that SGLT2 inhibitors may have cardioprotective effects, reducing the risk of cardiovascular events in patients with T2DM. This is particularly important given the high prevalence of cardiovascular disease among diabetic patients. The mechanism behind these benefits is thought to involve reductions in blood pressure, body weight, and systemic inflammation.
The safety profile of Bexagliflozin is another key consideration. While SGLT2 inhibitors as a class have been associated with some risks, such as genital infections and diabetic ketoacidosis (DKA), the incidence of these events with Bexagliflozin has been relatively low in clinical trials. However, healthcare providers should monitor patients closely for any signs of adverse effects and provide appropriate guidance on managing these risks.
The development and approval process for Bexagliflozin has been rigorous and comprehensive. Regulatory agencies, including the FDA and EMA, have reviewed extensive preclinical and clinical data to ensure the safety and efficacy of the drug. Ongoing post-marketing surveillance will continue to monitor the long-term effects and real-world performance of Bexagliflozin.
In conclusion, Bexagliflozin (CAS No. 1118567-05-7) represents a significant advancement in the treatment of type 2 diabetes mellitus. Its unique mechanism of action, favorable pharmacokinetic properties, and promising clinical outcomes make it a valuable addition to the therapeutic options available for managing this chronic condition. As research continues to evolve, it is likely that further insights into the full potential of Bexagliflozin will emerge, potentially leading to even broader applications in diabetes care.
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